1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2S/c23-16(17-9-11-3-1-7-24-11)18-10-15-20-19-14-6-5-12(21-22(14)15)13-4-2-8-25-13/h1-8H,9-10H2,(H2,17,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYZDOQYEODVAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea is a complex organic compound that exhibits significant biological activity. Its unique structure incorporates furan and thiophene moieties along with a triazolo-pyridazine framework, which contributes to its pharmacological potential. This article reviews the biological activity of this compound based on diverse sources, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 386.4 g/mol. The compound features a furan ring attached to a urea group and a thiophenyl-substituted triazolo-pyridazine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H14N6OS |
| Molecular Weight | 386.4 g/mol |
| CAS Number | 2034527-01-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. The methods often utilize hydrazine derivatives and various carbonyl compounds under controlled conditions to ensure high yields and purity. The reaction conditions may include solvents like ethanol or dioxane and can require heating under reflux for several hours.
Anticancer Properties
Research has indicated that compounds containing triazole and pyridazine structures exhibit significant anticancer activity. For instance, derivatives of triazolothiadiazines have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The incorporation of the furan and thiophene rings enhances these effects by improving the compound's ability to interact with biological targets.
Antimicrobial Activity
The presence of heterocyclic rings such as thiophene and furan is known to contribute to antimicrobial properties. Compounds similar to this compound have been reported to exhibit activity against a range of pathogens including bacteria and fungi . This suggests potential applications in treating infectious diseases.
The biological activities are primarily attributed to the compound's ability to inhibit key enzymes involved in cellular processes. For example, compounds with similar structures have been identified as inhibitors of phosphoinositide 3-kinases (PI3Ks), which play critical roles in cell signaling pathways related to growth and survival .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Anticancer Efficacy : A study demonstrated that triazolo-pyridazine derivatives significantly reduced tumor growth in mouse models when administered orally . The mechanism was linked to the inhibition of specific kinases involved in tumor progression.
- Antimicrobial Testing : In vitro studies have shown that derivatives with thiophene substituents exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating their potential as broad-spectrum antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold often demonstrate potent antimicrobial properties. The presence of both furan and thiophene moieties in this compound enhances its interaction with microbial membranes, potentially leading to effective inhibition of bacterial growth. Studies have shown that derivatives similar to this compound possess activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antitumor Properties
The triazole ring in the compound is known for its role in anticancer therapies. Preliminary studies have suggested that derivatives of 1-(Furan-2-ylmethyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea exhibit cytotoxicity against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in tumor proliferation .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of triazole derivatives similar to this compound. Results indicated substantial inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on human tumor cells demonstrated that the compound exhibited nanomolar potency against certain cancer lines such as KB and IGROV1. The selectivity for folate receptors was noted as a significant aspect of its mechanism .
Comparison with Similar Compounds
Key Structural Features
- Triazolopyridazine Core: Shared with compounds like 6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 891099-01-7, ), which replaces the urea group with a thioether linkage.
- Urea/Thiourea Linkages : Analogues such as 1-Phenyl-3-(3-(((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)thio)phenyl)urea () and 1-(4-(3-(4-Methoxyphenyl)thioureido)-6-(1H-1,2,4-triazol-1-yl)-1,3,5-triazin-2-yl)-3-phenylurea () highlight the versatility of urea/thiourea in enhancing solubility and binding. The target compound’s urea bridge may offer superior pharmacokinetics over thiourea derivatives due to reduced metabolic instability .
- Heteroaromatic Substitutents: The thiophene and furan groups in the target compound contrast with phenyl or pyridyl substituents in analogues (e.g., ’s 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea).
Table 1: Structural and Property Comparison
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. A plausible route includes:
Triazole-Pyridazine Core Formation : React 6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine with a methylating agent (e.g., methyl iodide) to introduce the methyl group at position 2.
Urea Linkage Construction : Couple the methylated intermediate with furan-2-ylmethyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, using a base like triethylamine to neutralize HCl byproducts .
Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is recommended for isolating the final product.
Critical Conditions : Temperature control (reflux ~80–110°C), anhydrous solvents, and stoichiometric precision to avoid side reactions (e.g., over-alkylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?
Methodological Answer:
Q. How can researchers screen the biological activity of this compound, and what preliminary assays are recommended?
Methodological Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays to evaluate activity against kinases (e.g., Aurora kinases), given structural similarity to triazolo-pyridazine inhibitors .
- Antimicrobial Screening : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal strains (C. albicans), with positive controls (e.g., fluconazole) .
- Cytotoxicity Testing : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC50 values and selectivity indices .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound under varying reaction conditions?
Methodological Answer:
- Design of Experiments (DoE) : Apply a factorial design to test variables:
- Solvent Polarity : Compare DMF (polar aprotic) vs. toluene (non-polar) for coupling efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to accelerate urea formation .
- Temperature Gradients : Optimize reflux vs. microwave-assisted synthesis (e.g., 80°C vs. 120°C, 30 min) .
- Statistical Analysis : Use ANOVA to identify significant factors (e.g., solvent choice contributes 40% to yield variance) .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
Methodological Answer:
- X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry of triazole-pyridazine substitution) via single-crystal analysis .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify tautomers or rotamers .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., methylene vs. aromatic protons) through correlation spectroscopy .
Q. What methodologies establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
